6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a methyl group at the 6th position and an aldehyde group at the 4th position of the pyrazolopyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine-3-carbaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired pyrazolopyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde substituents but shares the core structure.
2H-Pyrazolo[3,4-b]pyridine: An isomer with the nitrogen atom in a different position.
6-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar but lacks the aldehyde group.
Uniqueness: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6(4-12)7-3-9-11-8(7)10-5/h2-4H,1H3,(H,9,10,11) |
InChI Key |
OPUUYDXUVSTQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NNC2=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.